molecular formula C16H13ClN4OS B12045382 5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-16-2

5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12045382
CAS No.: 478255-16-2
M. Wt: 344.8 g/mol
InChI Key: RDYLLAYJGVHUNR-VCHYOVAHSA-N
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Description

5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its biological activities, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-(2-Methoxybenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

478255-16-2

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-22-14-8-3-2-5-12(14)10-18-21-15(19-20-16(21)23)11-6-4-7-13(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

RDYLLAYJGVHUNR-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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